molecular formula C16H18BrNO2 B5640112 (5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine CAS No. 355382-43-3

(5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine

Cat. No.: B5640112
CAS No.: 355382-43-3
M. Wt: 336.22 g/mol
InChI Key: DSXHTINNJDZLIB-UHFFFAOYSA-N
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Description

(5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine is a chemical compound with the molecular formula C16H18BrNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of bromine and methoxy groups attached to a benzylamine structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), various amines

Major Products Formed

    Oxidation: Formation of aldehydes or ketones

    Reduction: Formation of the corresponding de-brominated amine

    Substitution: Formation of substituted benzylamine derivatives

Scientific Research Applications

(5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (5-bromo-2-methoxybenzyl)(4-methoxyphenyl)methanamine
  • (5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine hydrobromide
  • This compound hydrochloride

Uniqueness

This compound is unique due to the specific arrangement of bromine and methoxy groups on the benzylamine structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications. The compound’s ability to undergo diverse chemical reactions and its potential biological activity further highlight its significance in scientific research.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-19-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)20-2/h3-9,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXHTINNJDZLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353364
Record name 1-(5-Bromo-2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-43-3
Record name 1-(5-Bromo-2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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